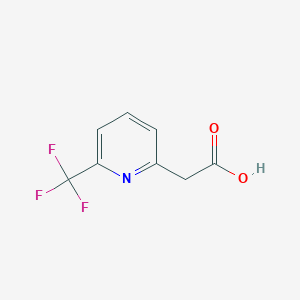

2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPOGLABYJEOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694930 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000565-32-1 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid

Introduction

2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is a key building block in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group on the pyridine ring often enhances the metabolic stability and bioavailability of the final active ingredient. This guide provides a comprehensive overview of the viable synthetic routes to this important intermediate, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind different synthetic approaches, offering detailed protocols and a comparative analysis to aid in the selection of the most suitable method for your specific needs.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several logical disconnections, forming the basis for the synthetic strategies discussed in this guide. The primary bond for disconnection is between the pyridine ring and the acetic acid side chain, or within the acetic acid moiety itself.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary synthetic strategies:

-

Route 1: Deprotection of a suitable ester precursor, such as a tert-butyl ester.

-

Route 2: Functionalization of the methyl group of 2-methyl-6-(trifluoromethyl)pyridine.

-

Route 3: Introduction of the acetic acid side chain onto a pre-functionalized pyridine ring, such as 2-chloro-6-(trifluoromethyl)pyridine, via a cross-coupling reaction.

Synthetic Route 1: Deprotection of a Tert-Butyl Ester Precursor

This is a highly efficient and direct route, particularly suitable for the final step in a synthetic sequence. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be readily cleaved under acidic conditions.

Reaction Scheme

Caption: Deprotection of a tert-butyl ester to yield the target acid.

Mechanistic Insights

The deprotection is initiated by the protonation of the ester carbonyl by trifluoroacetic acid (TFA), a strong acid. This is followed by the departure of the stable tert-butyl cation, which is subsequently trapped.[1][2] The use of a scavenger, such as triethylsilane (TES), is crucial to prevent the tert-butyl cation from reacting with other nucleophiles in the reaction mixture or causing unwanted side reactions.[3]

Experimental Protocol

Materials:

-

tert-butyl 2-(6-(trifluoromethyl)pyridin-2-yl)acetate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 2-(6-(trifluoromethyl)pyridin-2-yl)acetate in anhydrous dichloromethane.

-

At room temperature, add triethylsilane followed by the dropwise addition of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The crude product can be further purified by trituration with diethyl ether or by column chromatography.

Synthetic Route 2: From 2-Methyl-6-(trifluoromethyl)pyridine

This route is advantageous when the starting material, 2-methyl-6-(trifluoromethyl)pyridine, is readily available.[4] The synthesis involves a three-step sequence: side-chain halogenation, cyanation, and subsequent hydrolysis of the nitrile.

Reaction Scheme

Caption: Synthesis from 2-methyl-6-(trifluoromethyl)pyridine.

Step-by-Step Breakdown and Rationale

-

Side-chain Bromination: The methyl group is activated for radical halogenation. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and azobisisobutyronitrile (AIBN) is a common radical initiator. Carbon tetrachloride is a suitable solvent for this reaction.

-

Cyanation: The resulting benzylic-type bromide is a good substrate for nucleophilic substitution. Sodium cyanide in a polar aprotic solvent like DMSO provides an efficient conversion to the corresponding nitrile.[5]

-

Nitrile Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid under acidic conditions.[6][7][8] Refluxing with aqueous sulfuric acid is a standard and effective method for this transformation.[9][10]

Experimental Protocol (General)

Step 1: 2-(Bromomethyl)-6-(trifluoromethyl)pyridine

-

Dissolve 2-methyl-6-(trifluoromethyl)pyridine in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate.

-

Purify the crude product by chromatography.

Step 2: 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile

-

Dissolve the brominated intermediate in DMSO.

-

Add sodium cyanide and heat the mixture.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to obtain the nitrile.

Step 3: this compound

-

To the crude nitrile, add a mixture of concentrated sulfuric acid and water.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction and carefully neutralize with a base (e.g., NaOH solution).

-

Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated HCl to precipitate the product.

-

Filter, wash with cold water, and dry to obtain the final product.

Synthetic Route 3: From 2-Chloro-6-(trifluoromethyl)pyridine

This approach utilizes modern cross-coupling chemistry to construct the carbon-carbon bond between the pyridine ring and the acetic acid side chain. Palladium-catalyzed cross-coupling reactions are powerful tools for this type of transformation.[11]

Reaction Scheme

Caption: Palladium-catalyzed cross-coupling approach.

Synthetic Strategy and Mechanistic Considerations

This route would typically involve a palladium-catalyzed coupling of 2-chloro-6-(trifluoromethyl)pyridine with a suitable C2-synthon, such as the enolate of tert-butyl acetate or a malonic ester. The choice of catalyst, ligand, and base is critical for the success of the reaction.[12][13][14][15] Following the coupling, a hydrolysis step (and decarboxylation if a malonate is used) would be required to yield the final product.

Proposed Experimental Protocol (General)

-

To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., toluene or dioxane), add the palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., a biarylphosphine), and a strong base (e.g., NaOtBu or LHMDS).

-

Add the coupling partner (e.g., tert-butyl acetate).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product.

-

Purify the coupled product by chromatography.

-

Hydrolyze the resulting ester as described in Route 1 to obtain the final product.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Ester Deprotection | Route 2: From Methylpyridine | Route 3: Cross-Coupling |

| Number of Steps | 1 | 3 | 2-3 |

| Overall Yield | High | Moderate | Variable, depends on optimization |

| Scalability | Excellent | Good | Moderate to Good |

| Starting Material Availability | Requires synthesis of the ester | 2-Methyl-6-(trifluoromethyl)pyridine is commercially available | 2-Chloro-6-(trifluoromethyl)pyridine is commercially available |

| Reagent & Safety Concerns | TFA is corrosive. | NBS is a lachrymator, NaCN is highly toxic. | Palladium catalysts can be expensive. Strong bases are often pyrophoric. |

| Suitability | Ideal for late-stage synthesis. | Good for large-scale synthesis from a common starting material. | Good for exploring structural diversity via different coupling partners. |

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of the optimal synthetic pathway will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory.

-

Route 1 is the most straightforward and high-yielding if the ester precursor is available.

-

Route 2 provides a reliable and scalable synthesis from a more fundamental starting material.

-

Route 3 offers flexibility and the potential for the synthesis of analogues but may require more extensive optimization.

This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. 2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 6. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS Number: 1000565-32-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid, a key intermediate in the development of novel bioactive molecules.

Core Molecular Characteristics

This compound, with the CAS registry number 1000565-32-1, is a pyridine derivative characterized by a trifluoromethyl group at the 6-position and an acetic acid moiety at the 2-position of the pyridine ring. This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in medicinal and agricultural chemistry.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Appearance | Yellow oil, solidifies on standing | [1] |

| Boiling Point | 250.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.78 ± 0.10 (Predicted) | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer under -20°C | [1][2] |

The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the carboxylic acid and the overall electronic nature of the pyridine ring. This can affect its reactivity and interactions with biological targets.

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of this compound involves the deprotection of its tert-butyl ester precursor.

Synthetic Protocol

A detailed experimental protocol for the synthesis of this compound has been described in the patent literature.[1] The following is a representative procedure:

Step 1: Deprotection of tert-butyl 6-(trifluoromethyl)-2-pyridylacetate

-

Dissolve tert-butyl 6-(trifluoromethyl)-2-pyridylacetate in dichloromethane.

-

At room temperature, add triethylsilane and trifluoroacetic acid dropwise via syringe.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using LC-MS analysis.

-

Upon completion, concentrate the reaction solution to obtain a yellow oily substance.

-

To the resulting oil, add diethyl ether. If no precipitate forms, concentrate the solution to yield this compound as a yellow oil, which solidifies upon standing.

References

The Trifluoromethylpyridine Moiety: A Keystone in Modern Drug and Agrochemical Development

An In-depth Technical Guide on the Core Mechanisms of Action

Authored by: Senior Application Scientist

Abstract

The incorporation of the trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in the design of highly effective pharmaceuticals and agrochemicals. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, combined with the versatile chemistry of the pyridine ring, have led to the development of a diverse array of bioactive molecules with tailored mechanisms of action.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms through which trifluoromethylpyridine compounds exert their biological effects, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into specific examples, detailing their interactions with target proteins at a molecular level, and provide field-proven experimental protocols for elucidating these mechanisms.

Introduction: The Physicochemical Advantage of Trifluoromethylpyridines

The strategic integration of a trifluoromethyl group onto a pyridine ring confers a unique set of properties that are highly advantageous for biological activity. The potent electron-withdrawing nature of the -CF3 group significantly alters the electronic profile of the pyridine ring, influencing its pKa and hydrogen bonding capabilities.[2] This modification can enhance binding affinity to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, the lipophilicity of the -CF3 group can facilitate passage through biological membranes, a critical factor for bioavailability.[4][5] These combined attributes have positioned TFMP derivatives as privileged structures in medicinal and agricultural chemistry.[1][2][3]

Mechanisms of Action: A Diverse Pharmacological Landscape

Trifluoromethylpyridine compounds exhibit a wide range of biological activities, achieved through precise interactions with various molecular targets. This guide will focus on four distinct and significant mechanisms of action.

Enzyme Inhibition: Disrupting Critical Metabolic Pathways

A primary mechanism of action for many TFMP compounds is the inhibition of essential enzymes. This targeted disruption of cellular processes is a hallmark of many successful drugs and pesticides.

Mechanism: Fluopyram is a broad-spectrum fungicide and nematicide that owes its efficacy to the potent inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[6][7] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, fluopyram effectively blocks the oxidation of succinate to fumarate.[8][9] This interruption of the citric acid cycle and the electron transport chain halts cellular respiration, leading to a rapid depletion of ATP and ultimately, cell death in susceptible fungi and nematodes.[8][9] The selectivity of fluopyram is attributed to amino acid variations in the SDH subunits between target pests and non-target organisms like mammals and insects.[8]

Quantitative Data: Inhibitory Potency of Fluopyram

| Target Organism | IC50 (nM) | Reference |

| Botrytis cinerea | 7.4 | --INVALID-LINK-- |

| Sclerotinia sclerotiorum | 3.2 | --INVALID-LINK-- |

| Meloidogyne incognita (nematode) | Potent inhibition at nanomolar concentrations | [8] |

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of a compound on SDH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium succinate solution (15 mM)

-

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) solution (1 mg/mL) or DCIP solution (2.5 mM)

-

Test compound (e.g., Fluopyram) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Enzyme source: mitochondrial fraction isolated from the target organism.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the enzyme preparation to each well.

-

Add 5 µL of the test compound at different concentrations to the sample wells. Add 5 µL of solvent to the control wells.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of a reaction mixture containing phosphate buffer, sodium succinate, and INT or DCIP.

-

Measure the change in absorbance over time at an appropriate wavelength (e.g., 495 nm for formazan produced from INT, or 600 nm for the reduction of DCIP) in kinetic mode.[10][11]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagram:

Caption: SDH inhibition by Fluopyram and corresponding assay workflow.

Mechanism: Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[12][13] It acts by binding to the active site of the HIV-1 protease enzyme, a critical enzyme for the viral life cycle.[4][14][15] This binding prevents the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, which are essential for the assembly of new, infectious virions.[4][14] A key feature of tipranavir is its flexible structure, which allows it to maintain a high binding affinity even to mutated forms of the protease that are resistant to other protease inhibitors.[4][12] This is achieved through a combination of favorable entropy and enthalpy changes upon binding.[4]

Quantitative Data: Inhibitory Potency of Tipranavir

| Target | Ki (pM) | Reference |

| Wild-type HIV-1 Protease | 8 - 19 | [4] |

| HIV-2 Protease | >2000 | [4] |

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a high-throughput screening method to identify and characterize HIV-1 protease inhibitors.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Test compound (e.g., Tipranavir) at various concentrations.

-

Known inhibitor (e.g., Pepstatin A) as a positive control.

-

-

Assay Procedure:

-

In a 96-well black plate, add assay buffer to all wells.

-

Add the test compound or control inhibitor to the respective wells.

-

Add the HIV-1 Protease solution to all wells except the blank.

-

Incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.[16][17]

-

-

Data Analysis:

-

Determine the rate of substrate cleavage from the linear portion of the fluorescence curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Mechanism and Workflow Diagram:

Caption: Tipranavir's mechanism of action and the corresponding assay workflow.

Ion Channel and Receptor Modulation: Fine-Tuning Neuronal Signaling

Trifluoromethylpyridine compounds also exert their effects by modulating the activity of ion channels and receptors, particularly in the nervous system of insects.

Mechanism: Flonicamid is a selective insecticide that targets sap-feeding insects.[5][18] Its unique mode of action involves the modulation of chordotonal organs, which are sensory receptors in insects responsible for hearing, balance, and proprioception.[1][3] Flonicamid itself is a pro-insecticide that is metabolized in the insect to its active form, 4-trifluoromethylnicotinamide (TFNA-AM).[2] TFNA-AM disrupts the function of these chordotonal organs, leading to a rapid cessation of feeding behavior.[1][5] The affected insects are unable to properly insert their stylets into plant tissues for feeding and ultimately die of starvation and dehydration.[3][5] While the precise molecular target is still under investigation, it is known to be distinct from other chordotonal organ modulators that act on TRPV channels.[2]

Experimental Protocol: Assessing Chordotonal Organ Disruption

The effect of flonicamid on chordotonal organs can be assessed behaviorally and physiologically.

Step-by-Step Methodology (Behavioral Assay - Negative Gravitaxis in Drosophila melanogaster):

-

Insect Rearing: Rear fruit flies on a standard cornmeal-based diet.

-

Compound Administration: Expose adult flies to a sugar solution containing a known concentration of flonicamid for a defined period.

-

Negative Gravitaxis Assay:

-

Place a group of treated flies in a vertical glass tube.

-

Gently tap the tube to bring the flies to the bottom.

-

Measure the time it takes for the flies to climb a certain distance up the tube.

-

-

Data Analysis: Compare the climbing performance of treated flies to that of control flies. A significant impairment in climbing ability indicates a disruption of proprioceptive and motor control functions, consistent with chordotonal organ modulation.[2]

Logical Relationship Diagram:

Caption: The metabolic activation and mechanism of action of Flonicamid.

Mechanism: Sulfoxaflor is a systemic insecticide effective against a broad range of sap-feeding insects.[19][20] It acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[19][21] Sulfoxaflor binds to a specific site on the nAChR, distinct from the binding sites of neonicotinoids, and acts as an agonist, mimicking the action of the neurotransmitter acetylcholine.[21][22] This leads to the persistent and uncontrolled stimulation of the nAChRs, causing continuous nerve impulses, which result in muscle tremors, paralysis, and ultimately the death of the insect.[19][20] The selectivity of sulfoxaflor for insect nAChRs over mammalian receptors contributes to its favorable safety profile for non-target organisms.[19]

Quantitative Data: Sulfoxaflor Activity

| Parameter | Value | Reference |

| EC50 for inward currents in cockroach DUM neurons | 153.7 ± 10.2 µM | [23] |

Experimental Protocol: Nicotinic Acetylcholine Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity of a test compound to nAChRs using a radiolabeled ligand.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Receptor source: Membrane preparations from insect neural tissue (e.g., aphid heads) or cells expressing the target nAChR subtype.

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]sulfoxaflor or [³H]imidacloprid).[24][25]

-

Binding buffer.

-

Wash buffer.

-

Test compound (e.g., Sulfoxaflor) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled nAChR ligand like nicotine).

-

-

Assay Procedure:

-

In a microtiter plate, combine the receptor preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Mechanism and Workflow Diagram:

Caption: Sulfoxaflor's agonistic action on nAChRs and the binding assay workflow.

Conclusion

The trifluoromethylpyridine moiety is a remarkably versatile scaffold that has enabled the development of a diverse portfolio of highly active compounds with distinct and potent mechanisms of action. From the disruption of fundamental metabolic processes through enzyme inhibition to the precise modulation of neuronal signaling pathways, TFMP-containing molecules have demonstrated their value in both medicine and agriculture. A thorough understanding of their molecular mechanisms, facilitated by the robust experimental protocols detailed in this guide, is paramount for the continued innovation and rational design of the next generation of trifluoromethylpyridine-based therapeutics and crop protection agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flonicamid [lsuagcenter.com]

- 4. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 5. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pomais.com [pomais.com]

- 7. Fluopyram - Wikipedia [en.wikipedia.org]

- 8. Mode of action of fluopyram in plant-parasitic nematodes [ouci.dntb.gov.ua]

- 9. pomais.com [pomais.com]

- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 11. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 12. Tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tipranavir: a ritonavir-boosted protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. abcam.co.jp [abcam.co.jp]

- 17. abcam.cn [abcam.cn]

- 18. FLONICAMID---Systemic insecticide_Chemicalbook [chemicalbook.com]

- 19. Sulfoxaflor - Wikipedia [en.wikipedia.org]

- 20. chemicalwarehouse.com [chemicalwarehouse.com]

- 21. pagepressjournals.org [pagepressjournals.org]

- 22. tandfonline.com [tandfonline.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Characterization of a nicotinic acetylcholine receptor binding site for sulfoxaflor, a new sulfoximine insecticide for the control of sap-feeding insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Ascendance of the Trifluoromethylpyridine Scaffold: A Technical Guide for Chemical Innovation

Introduction: A Privileged Scaffold in Modern Chemistry

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2] Among the plethora of fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly privileged structure, prized for the unique confluence of properties imparted by the strongly electron-withdrawing trifluoromethyl (-CF3) group and the versatile pyridine ring.[3] This guide, intended for researchers, scientists, and professionals in drug and materials development, provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylpyridine derivatives. We will delve into the causality behind experimental choices, providing not just protocols but a deeper understanding of the chemistry that makes these compounds so valuable.

The trifluoromethyl group dramatically influences a molecule's physicochemical and pharmacokinetic properties. Its high lipophilicity can enhance membrane permeability, a crucial factor for drug absorption and bioavailability.[4] Simultaneously, the exceptional strength of the carbon-fluorine bond renders the -CF3 group highly resistant to oxidative metabolism, thereby increasing a molecule's in vivo half-life.[4] When appended to a pyridine ring—a key pharmacophore in its own right—the -CF3 group's potent electron-withdrawing nature modulates the pKa of the pyridine nitrogen, influencing its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This synergistic interplay of properties has propelled trifluoromethylpyridine derivatives to the forefront of innovation in multiple scientific domains.

PART 1: Synthetic Methodologies: Forging the Trifluoromethylpyridine Core

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main strategies: the direct trifluoromethylation of a pre-formed pyridine ring, and the construction of the pyridine ring from trifluoromethyl-containing building blocks. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Halogen Exchange: A Workhorse for Industrial Scale Synthesis

One of the most established and industrially viable methods for introducing a trifluoromethyl group onto a pyridine ring is through a halogen exchange reaction, typically a chlorine/fluorine exchange.[5] This process generally involves the initial chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by fluorination using a suitable fluorine source, such as hydrogen fluoride (HF).

A prime example is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals.[2] The synthesis often starts from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which undergoes exhaustive chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[2] This intermediate is then subjected to vapor-phase fluorination to afford the final product.[2]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange

Step 1: Chlorination of 2-chloro-5-chloromethyl pyridine

-

In a suitable reactor equipped for gas inlet and reflux, 2-chloro-5-chloromethyl pyridine is heated.

-

Chlorine gas is bubbled through the heated starting material. The reaction is often initiated by UV light or a radical initiator.

-

The reaction is monitored by gas chromatography (GC) until the starting material is consumed and 2-chloro-5-(trichloromethyl)pyridine is formed.[6]

-

The crude 2-chloro-5-(trichloromethyl)pyridine is then subjected to nuclear chlorination, often using a Lewis acid catalyst like WCl6, at elevated temperatures (e.g., 175 °C) to introduce a chlorine atom at the 3-position of the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.[6]

Step 2: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

-

The crude 2,3-dichloro-5-(trichloromethyl)pyridine is transferred to a high-pressure autoclave.

-

Anhydrous hydrogen fluoride (HF) is added, often in the presence of a catalyst such as iron(III) chloride.

-

The autoclave is sealed and heated to a high temperature (e.g., 175 °C) for several hours.[7]

-

After cooling, the reaction mixture is carefully quenched, and the organic phase is separated, washed, dried, and purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[7]

Building Block Approaches: Constructing the Ring

An alternative and highly versatile strategy involves the construction of the pyridine ring from smaller, readily available trifluoromethyl-containing building blocks.[5] This approach offers excellent control over the final substitution pattern and is particularly useful for accessing isomers that are difficult to obtain through direct functionalization.

Common trifluoromethylated building blocks include ethyl 4,4,4-trifluoroacetoacetate and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones.[8] These can undergo condensation reactions with various partners to form the pyridine ring.

Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridine Derivative

This protocol is a general representation of a building block approach.

-

In a reaction vessel, a trifluoromethyl-containing building block such as 1,1,1-trifluoro-4-alkoxy-3-alken-2-one is dissolved in an appropriate solvent.

-

A metal reagent of a 2-haloalkylnitrile is added, leading to a carbonyl addition product.[9]

-

This intermediate, often without isolation, is then treated with a dehydrating/cyclizing agent such as phosphorus pentachloride (PCl5) and/or HCl gas.[9]

-

The reaction mixture is heated to promote cyclization and aromatization to the corresponding 4-(trifluoromethyl)pyridine derivative.

-

The reaction is worked up by quenching, extraction, and purification via chromatography or distillation to yield the final product.[9]

Direct C-H Trifluoromethylation: Modern and Efficient

More recently, methods for the direct C-H trifluoromethylation of pyridines have been developed, offering a more atom-economical approach.[10] These reactions often employ radical trifluoromethylating reagents, such as the Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na), in the presence of an oxidant.

Experimental Protocol: Direct Trifluoromethylation of Pyridine using Langlois' Reagent

-

To a solution of the pyridine substrate in a suitable solvent (e.g., a mixture of water and a surfactant like TPGS-750-M), Langlois' reagent (CF3SO2Na) is added.[11]

-

An oxidant, such as tert-butyl hydroperoxide (TBHP), is then added portion-wise at room temperature.[11]

-

The reaction is stirred for several hours until completion, as monitored by TLC or GC-MS.

-

The reaction mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford the trifluoromethylated pyridine.[11]

Caption: General synthetic workflows for trifluoromethylpyridine derivatives.

PART 2: Physicochemical and Pharmacokinetic Properties

The introduction of a trifluoromethyl group has a profound and predictable impact on the physicochemical properties of the pyridine ring. Understanding these changes is critical for rational drug design and the development of new materials.

-

Lipophilicity (LogP): The -CF3 group is significantly more lipophilic than a hydrogen or even a methyl group. This generally leads to an increase in the LogP value of the molecule, which can improve its ability to cross cell membranes.

-

Acidity/Basicity (pKa): As a powerful electron-withdrawing group, the -CF3 moiety decreases the electron density on the pyridine ring, making the nitrogen lone pair less available for protonation. This results in a lower pKa value, meaning trifluoromethylpyridines are less basic than their non-fluorinated counterparts.

-

Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug molecule.[4]

-

Dipole Moment: The high electronegativity of the fluorine atoms creates a strong dipole moment in the -CF3 group, which can influence intermolecular interactions and crystal packing.

| Compound | pKa | LogP |

| Pyridine | 5.25 | 0.65 |

| 2-(Trifluoromethyl)pyridine | 1.77 | 1.63 |

| 3-(Trifluoromethyl)pyridine | 3.48 | 1.70 |

| 4-(Trifluoromethyl)pyridine | 3.53 | 1.28 |

| 2-Chloro-5-(trifluoromethyl)pyridine | ~1.37 | ~2.7 |

Note: pKa and LogP values can vary depending on the experimental or computational method used. The values presented here are representative and sourced from various literature.

PART 3: Applications in Drug Discovery

The unique properties of the trifluoromethylpyridine scaffold have made it a valuable component in a number of approved drugs and clinical candidates across various therapeutic areas.

Apalutamide: An Androgen Receptor Inhibitor for Prostate Cancer

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[12] Its mechanism of action involves the potent and selective inhibition of the androgen receptor (AR) signaling pathway.[13] Prostate cancer cells, even in castration-resistant states, often remain dependent on AR signaling for their growth and survival.

Apalutamide works in a multi-faceted manner:

-

It competitively binds to the ligand-binding domain of the AR, preventing androgens like testosterone from activating it.[13]

-

It inhibits the translocation of the AR from the cytoplasm into the nucleus.[14]

-

Once in the nucleus, it prevents the AR from binding to DNA and initiating the transcription of genes that promote tumor growth.[8]

The trifluoromethylpyridine moiety in Apalutamide is crucial for its high binding affinity to the androgen receptor and contributes to its favorable pharmacokinetic profile.

Caption: Apalutamide's mechanism of action in the androgen receptor signaling pathway.

Tipranavir: An HIV Protease Inhibitor

Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV/AIDS, particularly in patients with resistance to other protease inhibitors.[15] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins required for the assembly of mature, infectious virions.[11]

Tipranavir binds to the active site of the HIV protease, preventing it from cleaving the Gag-Pol polyprotein.[15] This results in the production of immature, non-infectious viral particles, thus halting the replication of the virus.[16] The trifluoromethylpyridine component of Tipranavir contributes to its unique binding interactions with the protease enzyme, allowing it to be effective against some strains of HIV that have developed resistance to other protease inhibitors.[17]

PART 4: Applications in Agrochemicals

Trifluoromethylpyridine derivatives are a cornerstone of the modern agrochemical industry, with numerous successful products used as herbicides, insecticides, and fungicides.

Fluazifop-butyl: A Selective Herbicide

Fluazifop-butyl is a selective, post-emergence herbicide used to control grass weeds in broad-leaved crops.[18] It belongs to the aryloxyphenoxypropionate class of herbicides, commonly known as "fops".

The mode of action of Fluazifop-butyl is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[19] ACCase is a key enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[20] By inhibiting ACCase, Fluazifop-butyl disrupts the production of lipids in susceptible grass species, leading to a loss of cell membrane integrity and ultimately, cell death.[21] The selectivity of Fluazifop-butyl arises from differences in the structure of the ACCase enzyme between grasses and broad-leaved plants.[22]

Caption: Mechanism of action of Fluazifop-butyl via inhibition of ACCase.

Flonicamid: A Novel Insecticide

Flonicamid is a selective insecticide that is particularly effective against sucking insects such as aphids and whiteflies.[23] It has a unique mode of action, acting as a chordotonal organ modulator.[1] Chordotonal organs are sensory receptors in insects that are involved in hearing, balance, and spatial orientation.[23]

Flonicamid, or more accurately its metabolite 4-trifluoromethylnicotinamide (TFNA-AM), disrupts the function of these chordotonal organs, leading to a rapid cessation of feeding.[1] The insects are unable to coordinate their stylets to feed on plant phloem and ultimately die of starvation and dehydration.[23] This distinct mechanism of action makes Flonicamid a valuable tool for managing insect populations that have developed resistance to other classes of insecticides.[24]

PART 5: Applications in Materials Science

The unique electronic properties of trifluoromethylpyridine derivatives have led to their exploration in the field of materials science, particularly in the development of advanced polymers and materials for organic electronics.

Polyimides for Gas Separation Membranes

Polyimides are a class of high-performance polymers known for their excellent thermal and chemical stability. The incorporation of trifluoromethylpyridine moieties into polyimide backbones has been shown to enhance their performance as gas separation membranes.[14] The bulky and rigid nature of the trifluoromethylpyridine unit can disrupt polymer chain packing, increasing the fractional free volume of the material. This, in turn, can lead to higher gas permeability.

For example, copolyimides containing a 4-(2,6-bis(4-(trifluoromethyl)phenyl)pyridine)phenyl-3,5-diaminobenzoate monomer have been synthesized and shown to have high gas permeability and selectivity, particularly for He/N2 and CO2/N2 separations.[14]

| Gas Pair | Permeability (Barrer) | Selectivity |

| He/N2 | P(He) = 46.27 | 29.55 |

| CO2/N2 | P(CO2) = 21.06 | 13.69 |

Performance data for a specific trifluoromethylpyridine-containing copolyimide membrane.[14]

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, trifluoromethylpyridine derivatives are being investigated as components of organic light-emitting diodes (OLEDs). Their high triplet energies and good thermal stability make them suitable candidates for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.

The host material in an OLED plays a crucial role in facilitating efficient energy transfer to the light-emitting dopant. The electron-withdrawing nature of the trifluoromethylpyridine core can be used to tune the electronic properties of the host material to optimize device performance. While still an emerging area of application, the use of trifluoromethylpyridine derivatives in OLEDs holds promise for the development of more efficient and stable lighting and display technologies.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have firmly established themselves as a versatile and highly valuable class of compounds in the chemical sciences. Their unique combination of physicochemical and pharmacokinetic properties, stemming from the synergistic interplay of the trifluoromethyl group and the pyridine ring, has led to their successful application in life-saving pharmaceuticals, essential agrochemicals, and high-performance materials.

The synthetic methodologies for accessing these compounds are mature and scalable, yet there remains ample room for innovation, particularly in the development of more efficient and sustainable direct C-H trifluoromethylation techniques. In drug discovery, the trifluoromethylpyridine scaffold will undoubtedly continue to be a go-to motif for medicinal chemists seeking to optimize the properties of lead compounds. In the agrochemical sector, the need for new modes of action to combat resistance will drive the continued exploration of novel trifluoromethylpyridine-based pesticides.

The application of these compounds in materials science is perhaps the area with the greatest untapped potential. As our understanding of structure-property relationships in organic electronic materials grows, we can expect to see the rational design of new trifluoromethylpyridine-containing polymers and small molecules with tailored properties for applications in flexible electronics, energy storage, and beyond. The future for trifluoromethylpyridine chemistry is bright, with its impact on science and technology set to expand for the foreseeable future.

References

- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flonicamid Metabolite 4-Trifluoromethylnicotinamide is a Chordotonal Organ Modulator Insecticide. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. asianpubs.org [asianpubs.org]

- 7. HIV protease inhibitor [microbiologybook.org]

- 8. Page loading... [guidechem.com]

- 9. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 15. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 16. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 19. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Flonicamid [lsuagcenter.com]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structural Analysis of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic Acid

<

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid, a key heterocyclic building block in modern medicinal and agricultural chemistry.[1][2][3] The strategic incorporation of the trifluoromethyl (CF3) group onto the pyridine scaffold significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[4][5][6] Understanding the precise three-dimensional structure, electronic distribution, and conformational dynamics of this compound is therefore paramount for rational drug design and development. This document outlines an integrated approach combining spectroscopic, crystallographic, and computational methodologies to achieve a holistic structural understanding. Protocols are detailed from an application-centric perspective, explaining the causality behind experimental choices and ensuring data integrity.

Introduction: The Significance of a Trifluoromethylated Pyridine Scaffold

The pyridine ring is a prevalent heterocycle in numerous natural products and pharmaceuticals.[7] Its modification with fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, is a cornerstone strategy in medicinal chemistry.[5][8] The CF3 group acts as a powerful bioisostere for methyl or chloro groups, offering unique advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation, which can increase a drug's half-life.[4][5]

-

Increased Lipophilicity: The CF3 group generally increases a molecule's lipid solubility, which can improve its ability to cross biological membranes.[4][5]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety significantly alters the electronic landscape of the pyridine ring, influencing pKa and the potential for hydrogen bonding or other non-covalent interactions with biological targets.[4][6][9]

Given these influential properties, a precise and multi-faceted structural analysis of this compound is not merely an academic exercise. It is a critical prerequisite for understanding its structure-activity relationship (SAR) and optimizing its performance in therapeutic or agrochemical applications.[1][10]

Part 1: Spectroscopic Characterization

Spectroscopic methods provide the foundational data for structural confirmation, offering insights into the connectivity, chemical environment, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure of organic molecules. For this specific compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the methylene protons of the acetic acid group and the three aromatic protons on the pyridine ring. A reported ¹H NMR spectrum in DMSO-d6 shows characteristic peaks at approximately 3.89 ppm (singlet, 2H, -CH2-), 7.70 ppm (doublet, 1H), 7.81 ppm (doublet, 1H), and a multiplet between 7.97-8.16 ppm (1H).[11] The broad singlet observed at higher ppm (around 12.26-12.88 ppm) is characteristic of the carboxylic acid proton.[11]

¹⁹F NMR Spectroscopy: This is crucial for confirming the presence and integrity of the CF3 group.[12][13] Fluorine-19 is a 100% abundant, spin ½ nucleus, making it highly sensitive.[14] The CF3 group will appear as a singlet in a proton-decoupled spectrum. Its chemical shift is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule.[14] The chemical shift of fluorine in different positions on a pyridine ring can differ dramatically.[15]

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. Key signals will include the carbonyl carbon of the carboxylic acid, the methylene carbon, the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The CF3 carbon will exhibit a characteristic quartet in the proton-coupled spectrum due to J-coupling with the three fluorine atoms. Furthermore, long-range C-F coupling constants can provide additional structural information.[16]

Experimental Protocol: Multi-Nuclear NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube. The choice of solvent is important, as it can influence chemical shifts.[15]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper referencing to the residual solvent signal or an internal standard (e.g., TMS).

-

¹⁹F NMR Acquisition: Switch the probe to the ¹⁹F frequency. Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard, such as CFCl3 (0 ppm) or benzotrifluoride (-63.7 ppm).[15]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or APT pulse sequence to obtain phase information for CH, CH2, and CH3 groups).

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula, and to gain structural insights through fragmentation patterns.

Rationale: High-resolution mass spectrometry (HRMS) is the method of choice. For this compound (C8H6F3NO2), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition with high confidence. A reported LC-MS analysis showed the protonated molecule [M+H]+ at an m/z of 206, consistent with the expected molecular weight of 205.13.[11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization Method: Electrospray ionization (ESI) is typically used for this class of compound due to the presence of the acidic proton. Both positive ([M+H]+) and negative ([M-H]-) ion modes should be tested.

-

Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Determine the experimental m/z of the molecular ion. Use the instrument's software to calculate the elemental formula based on the exact mass and isotopic pattern, and compare it to the theoretical values.

Part 2: Solid-State Structural Elucidation

While NMR provides data on the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD)

Workflow: From Powder to Solved Structure

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Critical Step):

-

Objective: To grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) free from defects.

-

Method: Systematically screen for suitable crystallization solvents or solvent mixtures (e.g., ethanol, ethyl acetate, acetone, hexane).

-

Technique: Slow evaporation is a common and effective technique. Dissolve the compound in a minimal amount of a suitable solvent at a slightly elevated temperature and allow the solvent to evaporate slowly at room temperature over several days.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Use a modern diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα) to collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model using full-matrix least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

-

-

Validation and Reporting: Validate the final structure using software like PLATON or by checking the Crystallographic Information File (CIF). Deposit the final data in a public repository like the Cambridge Crystallographic Data Centre (CCDC).

Part 3: Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing insights into electronic structure, conformational preferences, and predicted spectroscopic properties that can be difficult to measure directly.

Geometry Optimization and Conformational Analysis

Rationale: DFT calculations can predict the lowest energy conformation of the molecule in the gas phase. This is particularly useful for understanding the rotational barrier around the C-C bond connecting the pyridine ring and the acetic acid moiety. The results can be compared with the solid-state structure from SCXRD to assess the influence of crystal packing forces on conformation.

Prediction of Spectroscopic Properties

Rationale: DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate NMR chemical shifts.[19] Comparing these calculated shifts with experimental data serves as a powerful validation of the proposed structure. Similarly, vibrational frequencies (IR) can be calculated to aid in the assignment of experimental spectra.

Workflow: Integrated Structural Analysis

// Nodes for Techniques NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCXRD [label="Single-Crystal X-ray\nDiffraction", fillcolor="#FBBC05", fontcolor="#202124"]; DFT [label="Computational Modeling\n(DFT)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Information Derived Connectivity [label="Connectivity &\nFunctional Groups", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Composition [label="Molecular Formula", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; SolidState [label="3D Structure &\nIntermolecular Interactions", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Electronic [label="Electronic Properties &\nConformation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Central Node Final [label="Validated 3D Structure\n&\nPhysicochemical Profile", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12];

// Edges edge [color="#5F6368"]; NMR -> Connectivity; MS -> Composition; SCXRD -> SolidState; DFT -> Electronic;

Connectivity -> Final; Composition -> Final; SolidState -> Final; Electronic -> Final;

// Cross-validation edges DFT -> NMR [style=dashed, label=" Validate Shifts"]; SCXRD -> DFT [style=dashed, label=" Validate Geometry"]; } axdot Caption: Integrated workflow for comprehensive structural analysis.

Part 4: Data Summary and Application Insights

A comprehensive structural analysis integrates data from all techniques to build a self-validating picture of the molecule.

Summary of Physicochemical & Spectroscopic Data

| Property | Value / Observation | Technique | Reference |

| Molecular Formula | C8H6F3NO2 | --- | [11] |

| Molecular Weight | 205.13 g/mol | --- | [11] |

| Predicted pKa | 3.78 ± 0.10 | Computational | [11] |

| ¹H NMR (DMSO-d6) | δ ~3.89 (s, 2H), ~7.7-8.2 (m, 3H), ~12.6 (br s, 1H) | NMR | [11] |

| Mass Spectrum | m/z = 206 [M+H]+ | LC-MS (ESI) | [11] |

Structural Insights for Drug Development

The confirmed structure of this compound provides critical insights for drug development professionals:

-

Vector Analysis: The precise geometry reveals the spatial vectors of the carboxylic acid (a potential hydrogen bond donor/acceptor) relative to the lipophilic CF3 group and the aromatic pyridine ring. This is essential for docking studies and designing interactions with a biological target's binding site.

-

Conformational Rigidity: Understanding the rotational freedom between the pyridine and acetic acid moieties helps in assessing the entropic cost of binding to a receptor.

-

Crystal Engineering: For solid dosage form development, the intermolecular interactions identified by SCXRD (e.g., hydrogen-bonded dimers) are crucial for predicting and controlling crystal packing, which influences solubility, stability, and bioavailability.[20]

Conclusion

The structural analysis of this compound requires a multi-technique, integrated approach. By combining the solution-state insights from multi-nuclear NMR, the definitive solid-state picture from X-ray crystallography, and the predictive power of computational modeling, a complete and validated structural profile can be achieved. This detailed understanding is indispensable for leveraging the unique properties of the trifluoromethylpyridine scaffold in the design of next-generation pharmaceuticals and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (6-Trifluoromethyl-pyridin-2-yl)-acetic acid CAS#: 1000565-32-1 [m.chemicalbook.com]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. biophysics.org [biophysics.org]

- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. (trifluoromethyl) pyridine: A combined experimental and DFT analysis | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid in Organic Solvents

This technical guide offers a comprehensive analysis of the solubility characteristics of 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid, a pivotal building block in contemporary drug discovery and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the compound's physicochemical properties, a predictive solubility profile in a range of organic solvents, and a robust experimental protocol for precise quantitative solubility determination.

Introduction: The Significance of Solubility in Chemical Development

Solubility is a fundamental physicochemical property that dictates the viability of a chemical entity throughout the development lifecycle. From influencing reaction kinetics and purification strategies in synthesis to governing bioavailability and formulation design in pharmaceuticals, a thorough understanding of a compound's solubility is paramount. For a molecule like this compound, which incorporates both a polar carboxylic acid moiety and a lipophilic trifluoromethyl-substituted pyridine ring, its solubility behavior is expected to be highly dependent on the nature of the solvent. This guide aims to provide a predictive framework and practical methodologies for assessing this critical parameter.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility. The key physicochemical parameters are summarized below.

| Property | Value | Source |

| CAS Number | 1000565-32-1 | [1][2][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [4] |

| Molecular Weight | 205.13 g/mol | [4] |

| Predicted pKa | 3.78 ± 0.10 | [4] |

| Predicted Boiling Point | 250.8 ± 35.0 °C | [4] |

| Predicted Density | 1.428 ± 0.06 g/cm³ | [4] |

The predicted pKa of 3.78 indicates that this compound is a moderately strong acid. This acidity will significantly influence its solubility in protic and basic solvents. The presence of the electron-withdrawing trifluoromethyl group is known to increase the lipophilicity of the pyridine ring, which will, in turn, affect its solubility in non-polar organic solvents.[5]

Predictive Solubility Profile

Qualitative Observations:

A synthetic procedure for this compound describes its dissolution in dichloromethane and subsequent solidification upon the addition of diethyl ether.[4] This suggests good solubility in dichloromethane and poor solubility in diethyl ether. Furthermore, recrystallization of similar pyridine carboxylic acid derivatives is often carried out from hot methanol, implying moderate solubility in alcohols at elevated temperatures and lower solubility upon cooling.

Predictive Model Based on a Structural Analog:

The solubility of 2-chloro-3-(trifluoromethyl)pyridine has been experimentally determined in a wide array of organic solvents.[6][7] This compound shares key structural features with our target molecule, namely a trifluoromethyl group and a halogen on the pyridine ring. While the carboxylic acid group in our target molecule will increase polarity and the potential for hydrogen bonding, the general trends in solubility across different solvent classes are expected to be similar.

Based on these considerations, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. The trifluoromethyl group may slightly reduce solubility compared to non-fluorinated analogs. |

| Acetic Acid | High | The "like dissolves like" principle suggests good solubility due to the presence of the carboxylic acid moiety. Acetic acid can also protonate the pyridine nitrogen, further enhancing solubility. | |

| Aprotic Polar Solvents | Dichloromethane | High | Qualitative synthetic data indicates good solubility.[4] The polarity of the solvent can solvate the polar regions of the molecule. |

| Acetone, Acetonitrile | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions. The solubility of the analog 2-chloro-3-(trifluoromethyl)pyridine is high in these solvents.[6] | |

| Aprotic Non-Polar Solvents | Toluene | Low to Moderate | The aromatic nature of toluene may offer some interaction with the pyridine ring, but the overall polarity mismatch with the carboxylic acid will limit solubility. |

| n-Hexane, n-Heptane | Low | The significant difference in polarity between the highly polar carboxylic acid and the non-polar alkane will result in poor solubility. The analog 2-chloro-3-(trifluoromethyl)pyridine shows low solubility in these solvents.[6] | |

| Ethers | Diethyl Ether | Low | Qualitative synthetic data indicates low solubility.[4] While ethers can act as hydrogen bond acceptors, their overall low polarity limits their ability to solvate the carboxylic acid group effectively. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility and is recommended for this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to construct a calibration curve for HPLC analysis.

-

Sample Preparation: To a series of vials, add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period. To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the corresponding solvent to bring the concentration within the range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method. The method should be capable of accurately quantifying the concentration of this compound.

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to determine the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a complex interplay of intermolecular forces. Understanding these factors provides a predictive framework for its behavior in different solvent systems.

References

- 1. 1000565-32-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [cymitquimica.com]

- 3. 6-Trifluoromethylpyridine-2-acetic acid - [nashpharmatech.com]

- 4. (6-Trifluoromethyl-pyridin-2-yl)-acetic acid CAS#: 1000565-32-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

A Technical Guide to the Biological Targets of Trifluoromethylpyridine-Containing Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal chemistry, integral to a growing number of approved therapeutics and clinical candidates. The strategic incorporation of a trifluoromethyl (CF3) group onto a pyridine ring profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character.[1][2] These modifications enhance binding affinity to biological targets and improve pharmacokinetic profiles, making the TFMP moiety a privileged structure in drug design.[1][3] This guide provides an in-depth exploration of the key biological target classes for TFMP-containing compounds, detailing the mechanistic rationale for their activity and outlining the experimental workflows used for their identification and validation.

The Strategic Value of the Trifluoromethylpyridine Scaffold

The utility of the TFMP scaffold stems from the synergistic interplay between the pyridine ring and the trifluoromethyl group.

-

Trifluoromethyl Group: The CF3 group is a powerful bioisostere for a methyl group but with significantly different properties. Its strong electron-withdrawing nature (Hammett constant σp ≈ 0.54) can drastically alter the pKa of nearby functionalities, influencing ionization state and receptor interactions.[4] The high strength of the C-F bond renders the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a compound's metabolic stability and half-life.[2] Furthermore, its lipophilicity enhances membrane permeability and can contribute to hydrophobic interactions within a target's binding pocket.[1]

-

Pyridine Ring: As a bioisostere for a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor, providing a critical interaction point with many biological targets. It also serves as a versatile chemical handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5]

The combination of these features has led to the successful development of TFMP-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][6]

Major Biological Target Classes

Trifluoromethylpyridine-containing compounds have demonstrated activity against a diverse array of biological targets. This section will focus on three of the most prominent classes: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Ion Channels.

Protein Kinases

The human kinome, comprising over 500 kinases, is a major focus of drug discovery, particularly in oncology and immunology.[7] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[7][8] The TFMP scaffold is frequently found in potent and selective kinase inhibitors.

Mechanism of Action: Many TFMP-containing kinase inhibitors are ATP-competitive, binding to the active site of the enzyme. The pyridine nitrogen often forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. The trifluoromethyl group can project into hydrophobic pockets within the active site, enhancing binding affinity and selectivity.

Examples:

-

Sorafenib: An FDA-approved multi-kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma. Sorafenib's structure includes a 4-chloro-3-(trifluoromethyl)phenyl moiety that is critical for its inhibition of the Raf/Mek/Erk pathway.[9]

-